(Z)-2-(2-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
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Overview
Description
(Z)-2-(2-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a bromobenzylidene group, a diethylamino methyl group, and a hydroxybenzofuran core, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of (Z)-2-(2-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuran core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromobenzylidene group: This step often involves a bromination reaction followed by a condensation reaction to introduce the benzylidene moiety.
Attachment of the diethylamino methyl group: This can be done through a nucleophilic substitution reaction using diethylamine as the nucleophile.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
(Z)-2-(2-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromobenzylidene group can be reduced to a bromobenzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Z)-2-(2-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activities, such as anti-tumor and antibacterial properties, make it a candidate for drug development and biological studies.
Medicine: Potential therapeutic applications include its use as an anti-cancer agent or an antimicrobial agent.
Mechanism of Action
The mechanism of action of (Z)-2-(2-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. For example, its anti-tumor activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to (Z)-2-(2-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one include other benzofuran derivatives with different substituents. For example:
2-(2-bromobenzylidene)-6-hydroxybenzofuran: Lacks the diethylamino methyl group.
2-(2-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran: Has a chlorine atom instead of bromine.
2-(2-bromobenzylidene)-7-((methylamino)methyl)-6-hydroxybenzofuran: Has a methylamino group instead of diethylamino.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c1-3-22(4-2)12-15-17(23)10-9-14-19(24)18(25-20(14)15)11-13-7-5-6-8-16(13)21/h5-11,23H,3-4,12H2,1-2H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVESCBUIXTWDBA-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3Br)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3Br)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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